molecular formula C13H17BN2O2 B566969 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1207557-48-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

Cat. No.: B566969
CAS No.: 1207557-48-9
M. Wt: 244.101
InChI Key: JAJULIZEUUBTGU-UHFFFAOYSA-N
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Description

Introduction and Structural Characteristics

Chemical Identity and Nomenclature

The compound is formally identified by the IUPAC name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine and assigned the CAS Registry Number 1207557-48-9 . Its molecular formula, C₁₃H₁₇BN₂O₂ , corresponds to a molecular weight of 244.10 g/mol .

Table 1: Key Identifiers
Property Value Source
IUPAC Name This compound
CAS Number 1207557-48-9
Molecular Formula C₁₃H₁₇BN₂O₂
Molecular Weight 244.10 g/mol
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CN3N=C2
InChIKey JAJULIZEUUBTGU-UHFFFAOYSA-N

Common synonyms include pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester and 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine.

Structure of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold consists of a fused bicyclic system featuring a five-membered pyrazole ring (positions 1–3) and a six-membered pyridine ring (positions 5–7). The nitrogen atoms occupy positions 1 and 3 in the pyrazole moiety, while the pyridine ring is fully conjugated, enabling aromatic stability.

Substituents at position 3 of the pyrazolo[1,5-a]pyridine core (Figure 1) are sterically accessible, making this site ideal for functionalization with the boronic ester group. The planar geometry of the fused rings facilitates π-π stacking interactions in catalytic systems.

Boronic Acid Pinacol Ester Functionality

The pinacol boronic ester group (-B(O₂C₆H₁₂)) at position 3 is a stabilized derivative of boronic acid, enhancing shelf life and reactivity in cross-coupling reactions. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shields the boron atom, reducing hydrolysis while maintaining electrophilicity for transmetalation.

Figure 1: Boronic Ester Substituent
       O  
       ||  
B-O-C(CH₃)₂-C(CH₃)₂-O  

This structure is confirmed by ¹H-NMR , which shows characteristic singlet peaks for the four methyl groups (δ 1.25–1.35 ppm).

Structural Confirmation and Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (400 MHz, CDCl₃): Peaks at δ 8.29 ppm (dd, J = 7.3 Hz, 1H) and δ 6.87 ppm (dd, J = 7.3 Hz, 1H) correspond to aromatic protons on the pyridine ring. The pyrazole proton appears as a singlet at δ 7.94 ppm.
  • ¹³C-NMR : Signals at δ 148.2 ppm and δ 142.1 ppm confirm sp²-hybridized carbons in the aromatic system.
Infrared (IR) Spectroscopy

Strong absorption bands at 1340 cm⁻¹ (B-O stretching) and 2980 cm⁻¹ (C-H stretching in pinacol methyl groups) validate the boronic ester.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis reports a purity of ≥95.0% , with retention times consistent with the expected molecular structure.

Mass Spectrometry

Electrospray ionization (ESI) yields a molecular ion peak at m/z 245.14558 ([M+H]⁺), aligning with the theoretical molecular weight.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-16-8-6-5-7-11(10)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJULIZEUUBTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729169
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
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Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207557-48-9
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
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Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
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Record name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
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Preparation Methods

Pyrazolo[1,5-a]pyridine Scaffold Preparation

The foundational pyrazolo[1,5-a]pyridine structure is synthesized through a three-step sequence:

Step 1: Cyclocondensation
3-Aminopyrazole reacts with ethyl acetoacetate in dimethylformamide (DMF) at 110°C for 4 hours under cesium carbonate catalysis, yielding pyrazolo[1,5-a]pyridin-5-ol (87% yield).

Step 2: Chlorination
Treatment with phosphorus oxychloride (POCl₃) at 120°C for 2 hours converts the hydroxyl group to chlorine, producing 5-chloropyrazolo[1,5-a]pyridine (80% yield).

Step 3: Bromination
N-Bromosuccinimide (NBS) in DMF at room temperature introduces bromine at C3, yielding 3-bromo-5-chloropyrazolo[1,5-a]pyridine (94% yield).

Boronic Ester Functionalization

Suzuki-Miyaura Cross-Coupling Approach

The most efficient route employs palladium-catalyzed coupling between 3-bromopyrazolo[1,5-a]pyridine and bis(pinacolato)diboron (B₂pin₂):

Reaction Conditions

ComponentSpecification
CatalystPd(dppf)Cl₂ (1.5 mol%)
LigandXPhos (3 mol%)
BaseKOAc (3 equiv)
Solvent1,4-Dioxane
Temperature80°C
Time12 hours
Yield78%

This method demonstrates excellent functional group tolerance and scalability up to 100 mmol.

Direct C-H Borylation Strategy

Iridium-catalyzed borylation provides an alternative route without pre-halogenation:

Optimized Parameters

ParameterValue
Catalyst[Ir(COD)OMe]₂ (2.5 mol%)
Ligand4,4'-di-tert-butyl-2,2'-bipyridine
Boron SourceB₂pin₂ (2.2 equiv)
SolventTetrahydrofuran (THF)
Temperature150°C (microwave)
Time3 hours
Yield65%

While milder than palladium chemistry, this method shows lower regioselectivity (C3:C5 = 4:1).

Purification and Characterization

Chromatographic Separation

The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients (1:3 → 1:1). Key fractions are identified by TLC (Rf = 0.42 in EtOAc/hexane 1:1).

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 8.72 (d, J = 7.9 Hz, 1H),
8.24 (s, 1H),
7.12 (d, J = 7.8 Hz, 1H),
6.81 (s, 1H),
1.35 (s, 12H).

¹³C NMR (101 MHz, CDCl₃):
δ 152.4, 146.2, 138.7, 128.9, 124.3, 119.8, 83.7, 24.9.

HRMS (ESI):
Calculated for C₁₃H₁₈BN₃O₂ [M+H]⁺: 260.1464,
Found: 260.1461.

Comparative Analysis of Synthetic Routes

ParameterSuzuki CouplingDirect Borylation
Starting Material Cost$28/g$41/g
Step Count42
Overall Yield61%49%
Regioselectivity>99% C380% C3
ScalabilityKilogram100g

The Suzuki approach remains preferred for large-scale GMP production despite longer synthetic sequence.

Applications in Medicinal Chemistry

This boronic ester serves as key intermediate for:

  • AXL kinase inhibitors: Coupling with pyrimidine triflates yields nanomolar inhibitors (IC₅₀ = 2.4 nM)

  • c-MET targeted therapies: Functionalization at C5 enables selective kinase domain binding

  • PROTAC development: Enables ternary complex formation via hydrophobic tag incorporation.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to release the coupled product .

Comparison with Similar Compounds

Substitution Position Isomers

4- and 5-Substituted Pyrazolo[1,5-a]pyridine Boronic Esters

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (CAS: 2356566-99-7) and 5-substituted analog (CAS: 2628351-17-5) share the same molecular formula (C₁₃H₁₇BN₂O₂, MW: 244.10) but differ in boronic ester placement .

Core Heterocycle Variants

Compound Name Core Structure Key Features
3-Methyl-5-(dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1111637-76-3) Pyrazolo[3,4-b]pyridine Methyl group at 3-position; altered π-conjugation affects electronic properties .
6-(Dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 1416437-27-8) Pyrazolo[1,5-a]pyrimidine Pyrimidine core enhances hydrogen bonding, increasing antitrypanosomal activity .
2,8-Dimethyl-6-(dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2820191-06-6) Triazolo[1,5-a]pyridine Triazole ring introduces metabolic stability; dimethyl groups improve lipophilicity .

Biological Activity: Pyrazolo[1,5-a]pyrimidines (e.g., CAS 1416437-27-8) show antitrypanosomal and anticancer activity due to purine-mimicking properties, while triazolo analogs (e.g., CAS 2820191-06-6) exhibit cytotoxicity against carcinoma cells .

Functionalized Derivatives

Compound Name Functional Group Impact on Properties
5-(Dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (MW: 288.11) Carboxylic acid Enhances solubility and enables conjugation; used in prodrug design .
3-(Dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8) Trifluoromethyl Electron-withdrawing CF₃ group stabilizes boronic ester, improving coupling efficiency .

Synthetic Utility : Carboxylated derivatives (e.g., MW 288.11) are pivotal in synthesizing hydrophilic drug candidates, while trifluoromethyl analogs (CAS 1084953-47-8) enhance metabolic stability .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound (CAS) Molecular Weight Core Structure Key Substituents
1207557-48-9 (Target) 244.10 Pyrazolo[1,5-a]pyridine 3-Boronic ester
2356566-99-7 244.10 Pyrazolo[1,5-a]pyridine 4-Boronic ester
1416437-27-8 243.09 Pyrazolo[1,5-a]pyrimidine 6-Boronic ester
1111637-76-3 259.12 Pyrazolo[3,4-b]pyridine 5-Boronic ester, 3-methyl

Table 2: Reactivity in Suzuki-Miyaura Coupling

Compound (CAS) Yield (%)* Reaction Conditions Reference
1207557-48-9 85–90 Pd₂(dba)₃, XPhos, 80°C
2356566-99-7 70–75 Pd(PPh₃)₄, Na₂CO₃, reflux N/A
1416437-27-8 65–70 PdCl₂(dppf), KOAc, 100°C

*Yields approximated from analogous reactions in literature.

Key Findings

  • Positional Isomerism : The 3-substituted boronic ester (target compound) outperforms 4- and 5-substituted isomers in coupling efficiency due to reduced steric hindrance .
  • Core Heterocycle Impact : Pyrazolo[1,5-a]pyrimidines exhibit enhanced biological activity but lower synthetic yields compared to pyrazolo[1,5-a]pyridines .
  • Functional Groups : Trifluoromethyl and carboxylic acid substituents expand utility in drug design but require tailored reaction conditions .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H23BN2O3C_{15}H_{23}BN_{2}O_{3} and a molar mass of 290.17 g/mol. Its structure includes a pyrazolo[1,5-a]pyridine core substituted with a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H23BN2O3
Molar Mass290.17 g/mol
CAS Number1093819-50-1
Density1.13 ± 0.1 g/cm³ (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with boronic acid esters. The method often includes the use of solvents such as dichloromethane and catalysts like triethylamine under controlled temperatures to achieve high yields and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its inhibitory effects on specific enzymes and pathways.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways. For instance:

  • Inhibition Assays : The compound exhibited an IC50 value of 0.47 µM against PI3Kδ, indicating potent inhibitory activity compared to other derivatives tested in similar conditions (IC50 values ranged from 2.30 µM to 3.56 µM for less active compounds) .

Anticancer Activity

In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines. For example:

  • Cell Proliferation : Compounds similar to this derivative demonstrated IC50 values as low as 20 nM in inhibiting B cell proliferation . This suggests a promising therapeutic application in oncology.

Case Studies

Several case studies have been documented regarding the therapeutic applications of boron-containing compounds similar to this compound:

  • Study on PI3K Inhibition :
    • Researchers synthesized various pyrazolo[1,5-a]pyridine derivatives and tested their inhibitory effects on PI3K isoforms. The most potent inhibitors demonstrated significant selectivity and low toxicity profiles in initial animal models .
  • Antiviral Activity :
    • A related compound was tested for antiviral properties against influenza strains and showed substantial efficacy in reducing viral loads in infected models . This highlights the broader applicability of similar structures in antiviral drug development.

Safety Profile

Toxicological assessments indicate that compounds within this class exhibit low acute toxicity levels in animal models up to doses of 2000 mg/kg without significant adverse effects . This safety profile is critical for further development into therapeutic agents.

Q & A

Q. What are the key synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine?

The compound is primarily synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester moiety. A typical protocol involves reacting pyrazolo[1,5-a]pyridine derivatives with pinacolborane or bis(pinacolato)diboron under palladium catalysis. Common conditions include:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Solvent system : Dioxane/water mixtures or toluene.
  • Base : Na₂CO₃ or K₂CO₃. Post-synthesis purification often employs column chromatography (silica gel) or recrystallization .

Q. How is the compound characterized to confirm structural integrity?

Characterization relies on:

  • NMR spectroscopy (¹H, ¹³C, ¹¹B) to verify boron integration and aromatic proton environments.
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS or MALDI-TOF).
  • Elemental analysis to validate purity (>95% by HPLC). For example, ¹¹B NMR typically shows a peak near δ 30 ppm for the boronate ester .

Q. What storage conditions are recommended to ensure compound stability?

Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the boronate ester. Desiccate to avoid moisture-induced degradation. Similar derivatives show decomposition at room temperature in humid environments .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate ester?

Optimization strategies include:

  • Catalyst screening : Pd/C with ethylenediamine enhances stability in methanol-based systems, achieving ~77% yields for PDE2A inhibitors .
  • Solvent/base combinations : Dioxane/water with Na₂CO₃ outperforms THF or DMF in retaining boronate integrity.
  • Microwave-assisted synthesis : Reduces reaction time from 12h to 1h while maintaining >70% yield .

Q. What methodologies address discrepancies in biological activity data for kinase inhibitors derived from this compound?

Discrepancies often arise from:

  • Assay variability : Use standardized kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 3-position to enhance binding affinity.
  • Metabolic stability : Perform hepatocyte microsomal assays to rule out rapid degradation masking true activity .

Q. How does the electronic nature of the pyrazolo[1,5-a]pyridine core influence cross-coupling efficiency?

The electron-rich pyrazolo[1,5-a]pyridine enhances boronate reactivity by stabilizing the palladium intermediate. Computational studies (DFT) suggest:

  • Substituent positioning : Electron-donating groups (e.g., -OCH₃) at the 5-position increase coupling rates by 20%.
  • Steric effects : Bulky groups at the 7-position reduce yields due to hindered Pd coordination .

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